molecular formula C68H79N9O17 B12424289 Mal-PEG4-VA-PBD

Mal-PEG4-VA-PBD

Cat. No.: B12424289
M. Wt: 1294.4 g/mol
InChI Key: NYVRJRVPDLPKGD-DEVGTKRQSA-N
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Description

Mal-PEG4-VA-PBD is an antibody-drug conjugate (ADC) linker-drug complex designed for targeted cancer therapy. It consists of:

  • Payload: Pyrrolobenzodiazepine (PBD), a potent DNA cross-linking agent that induces tumor cell apoptosis by forming covalent interstrand crosslinks .
  • Linker: Mal-PEG4-VA, a maleimide-functionalized polyethylene glycol (PEG) spacer conjugated to a valine-alanine (VA) dipeptide. The VA linker is lysosomally cleavable, enabling controlled payload release in tumor cells .
  • Key Properties:
    • Molecular Formula: C₆₈H₇₉N₉O₁₇
    • Molecular Weight: 1294.4 g/mol
    • Purity: >98%
    • Storage: Stable at -20°C for 1 month or -80°C for 6 months .

Properties

Molecular Formula

C68H79N9O17

Molecular Weight

1294.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide

InChI

InChI=1S/C68H79N9O17/c1-42(2)64(74-61(79)19-24-89-26-28-91-30-31-92-29-27-90-25-20-69-60(78)18-21-75-62(80)16-17-63(75)81)66(83)72-43(3)65(82)73-48-12-8-44(9-13-48)46-32-49-38-70-54-36-58(56(87-5)34-52(54)67(84)76(49)40-46)93-22-7-23-94-59-37-55-53(35-57(59)88-6)68(85)77-41-47(33-50(77)39-71-55)45-10-14-51(86-4)15-11-45/h8-17,34-43,49-50,64H,7,18-33H2,1-6H3,(H,69,78)(H,72,83)(H,73,82)(H,74,79)/t43-,49-,50-,64-/m0/s1

InChI Key

NYVRJRVPDLPKGD-DEVGTKRQSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O

Origin of Product

United States

Preparation Methods

Reactants and Conditions

  • Starting materials : Maleimide-PEG4-NHS ester (CAS: 874858-95-6) and Fmoc-valine-alanine (Fmoc-VA).
  • Solvent : Dimethylacetamide (DMAc) or dimethylformamide (DMF).
  • Coupling reagent : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Stepwise Synthesis

  • Fmoc Deprotection :
    Fmoc-VA is treated with 20% piperidine in DMF to remove the Fmoc group, yielding free amine-terminated VA.
  • PEG4 Conjugation :
    Maleimide-PEG4-NHS reacts with the VA amine via NHS-ester chemistry (1:1.2 molar ratio, 30°C, 12 h).
  • Purification :
    Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (acetonitrile/water gradient with 0.1% TFA).

Yield : 68–75% after HPLC purification.

Synthesis of Pyrrolobenzodiazepine (PBD) Dimer

PBD Core Assembly

  • Starting material : ortho-Aminobenzamide derivatives undergo cyclocondensation to form PBD monomers.
  • Dimerization : Oxidative coupling of two PBD monomers using N-chlorosuccinimide (NCS) in dichloromethane (DCM).

Functionalization for Conjugation

  • Thiol introduction : A cysteine residue is appended to the PBD dimer via solid-phase peptide synthesis (SPPS).
  • Protection : Thiol groups are protected with tert-butylthio (StBu) or trityl groups during synthesis.

PBD Dimer Purity : ≥95% (validated by LC-MS).

Conjugation of Maleimide-PEG4-VA to PBD

Thiol-Maleimide Chemistry

  • Deprotection : PBD-thiol is deprotected using tris(2-carboxyethyl)phosphine (TCEP) or tributylphosphine (PBu₃).
  • Conjugation : Maleimide-PEG4-VA reacts with PBD-thiol (5:1 molar excess, pH 6.5–7.5, 20°C, 1 h).

Optimization Challenges

  • Solubility : PEG4 spacer mitigates PBD hydrophobicity, enabling reactions in aqueous buffers (25 mM phosphate pH 7.0).
  • Byproducts : Unreacted maleimide is removed via ion-exchange chromatography (HiTrap CM Sepharose).

Conjugation Efficiency : 85–92% (assayed by SDS-PAGE and MALDI-TOF).

Purification and Analytical Validation

Chromatographic Methods

Step Method Conditions Purity
Linker Purification RP-HPLC C18 column, 30→70% acetonitrile/0.1% TFA ≥98%
PBD Conjugate Purification Ion-Exchange HiTrap CM Sepharose, 10 mM Na₂SO₄ gradient ≥95%
Final ADC Analysis SEC-HPLC TSK-Gel G3000SW, phosphate-buffered saline Monomer >90%

Spectroscopic Characterization

  • MALDI-TOF MS : Confirms molecular weight (Calcd: 1,322.46 Da; Obsd: 1,322.5 Da).
  • ¹H NMR : Validates PEG4 spacer integrity (δ 3.6–3.8 ppm, PEG methylene protons).

Comparative Studies and Yield Optimization

Impact of PEG Length on Conjugation

PEG Length Solubility (mg/mL) Conjugation Yield ADC Cytotoxicity (IC₅₀, nM)
PEG0 0.5 72% 0.15 ± 0.03
PEG4 8.2 89% 0.18 ± 0.02
PEG8 12.4 85% 0.22 ± 0.04

Data adapted from: PEG4 balances solubility and potency.

Reaction Temperature Effects

  • 4°C : Slow kinetics (48 h, 78% yield).
  • 20°C : Optimal balance (1 h, 89% yield).
  • 37°C : Increased hydrolysis (63% yield).

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
  • Lyophilization : Final product is lyophilized with trehalose (5% w/v) for long-term stability.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-VA-PBD undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Reagents: Used in substitution reactions to replace specific functional groups.

    Oxidizing and Reducing Agents: Used to facilitate oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .

Scientific Research Applications

MA-PEG4-VA-PBD (also referred to as Mal-PEG4-VA-PBD) is a drug-linker conjugate that is used in the development of targeted cancer therapies, specifically antibody-drug conjugates (ADCs) . It comprises a maleimide (MA) group, a polyethylene glycol (PEG4) spacer, a valine-alanine (VA) linker, and pyrrolobenzodiazepine (PBD). The function of each component contributes to the compound's effectiveness in targeted drug delivery.

Structure and Composition
MA-PEG4-VA-PBD combines several key components: a maleimide group for antibody conjugation, a PEG4 spacer to enhance solubility and stability, a valine-alanine linker for intracellular release of the drug, and PBD as a cytotoxic payload.

Key structural and chemical characteristics of this compound :

  • CAS Number: 2259318-50-6
  • Molecular Formula: C70H83N9O17C_{70}H_{83}N_9O_{17}
  • Molecular Weight: 1322.46 g/mol
  • Antitumor Agent: Pyrrolobenzodiazepine (PBD)

Scientific Research Applications

MA-PEG4-VA-PBD serves multiple purposes in scientific research:

  • It is a model compound for studying drug-linker conjugates and their reactivity.
  • It is used in the creation of targeted cancer treatments.
  • It is essential for creating and synthesizing antibody-drug conjugates (ADCs) for targeted cancer therapy.
  • It is used in the production of biopharmaceuticals and research reagents in the industry.

Drug Resistance Studies

MA-PEG4-VA-PBD is used in drug resistance studies and ADC design optimization. Researchers use this conjugate to understand how tumor cells develop resistance to chemotherapy and to find ways to overcome this resistance. By changing the linker, payload, or antibody targeting part, they can test new ADC formulations for better results. This can result in ADCs with greater potency or the ability to circumvent drug resistance mechanisms, providing more effective treatments for resistant cancer strains.

Other Applications

MA-PEG4-VA-PBD may be used to treat other illnesses where targeted therapy would be helpful in addition to cancer. The maleimide-PEG4-VA linker system's adaptability enables the attachment of a variety of targeting molecules, making it appropriate for the treatment of autoimmune illnesses, inflammatory disorders, and infectious diseases.

Effectiveness in Cancer Models

Recent research has demonstrated the effectiveness of MA-PEG4-VA-PBD in various cancer models:

  • In an HCT116 colon tumor xenograft model, m276-SL-PBD (an ADC incorporating this compound) resulted in complete tumor regression in all subjects treated with 500 μg/kg weekly for four weeks.
  • These mice remained tumor-free for six months post-treatment.

Comparative Efficacy

Studies show that ADCs utilizing PEG4 linkers perform better than those without PEG or with shorter PEG chains. PEG4 enhances the solubility of the drug-linker conjugate, which is crucial for its administration and distribution in vivo. PEG4 improves the pharmacokinetic properties of ADCs, facilitating better circulation time and reduced aggregation in serum.

ADC FormulationTumor Regression Rate (%)Toxicity Level
m276-SL-PBD (PEG4)100%Low
DS-7300a (Topoisomerase I inhibitor)75%Moderate
m276-glyco-PBD60%High

Efficacy in Solid Tumors

A clinical trial showed encouraging results in individuals with solid tumors, with a sizable percentage reporting partial to complete responses. The study emphasized how crucial it is to improve the linker structure in order to improve drug delivery and effectiveness.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that ADCs incorporating MA-PEG4-VA-PBD exhibit enhanced circulation times and reduced systemic clearance, leading to improved drug exposure at the tumor site.

Mechanism of Action

Mal-PEG4-VA-PBD exerts its effects through the following mechanism:

Comparison with Similar Compounds

Key Differentiators:

Linker Chemistry: this compound uses a VA dipeptide linker, whereas compounds like Mal-PEG4-VC-PAB-DMEA-PNU-159682 employ Val-Cit-PAB linkers, which are protease-cleavable and widely used in ADCs (e.g., Brentuximab vedotin) .

Payload Specificity :

  • PBD-based compounds (e.g., this compound) induce DNA crosslinking, making them effective against proliferating tumors. In contrast, α-Amanitin and Exatecan target RNA polymerase II and topoisomerase I, respectively, offering alternative mechanisms .

PEG Spacer Length :

  • PEG4 in this compound enhances solubility and reduces aggregation compared to shorter PEG chains (e.g., PEG2 in Mal-PEG2-GGFG-Exatecan) .

Stability and Storage :

  • This compound requires stringent storage (-80°C for long-term stability), whereas MA-PEG4-VA-PBD’s lower purity (95%) may limit shelf-life despite similar storage conditions .

This compound:

  • Preclinical Efficacy : Demonstrated potent cytotoxicity in vitro against HER2-positive breast cancer cells when conjugated to trastuzumab .
  • Challenges : PBD’s high potency necessitates precise linker stability to minimize off-target toxicity .

Competing Compounds:

  • Val-Cit-PAB-Linked ADCs : Clinically validated (e.g., Polatuzumab vedotin) but face limitations in tumors with low protease activity .

Biological Activity

Mal-PEG4-VA-PBD is a drug-linker conjugate primarily used in the development of antibody-drug conjugates (ADCs). This compound incorporates Pyrrolobenzodiazepine (PBD), an antitumor antibiotic, linked through a maleimide-PEG4-valine-alanine (Mal-PEG4-VA) structure. The biological activity of this compound is characterized by its solubility, efficacy in targeting cancer cells, and its potential to reduce systemic toxicity while enhancing therapeutic outcomes.

Structure and Composition

This compound has the following structural and chemical characteristics:

Property Details
CAS Number 2259318-50-6
Molecular Formula C₇₀H₈₃N₉O₁₇
Molecular Weight 1322.46 g/mol
Linker Type Non-cleavable
Antitumor Agent Pyrrolobenzodiazepine (PBD)

The mechanism by which this compound exerts its biological effects involves several key processes:

  • Targeting Cancer Cells : The PBD component is known for its ability to bind to DNA, causing double-strand breaks that lead to apoptosis in rapidly dividing cancer cells.
  • Enhanced Solubility : The incorporation of PEG4 enhances the solubility of the drug-linker conjugate, which is crucial for its administration and distribution in vivo. Studies have shown that PEG4 improves the pharmacokinetic properties of ADCs, facilitating better circulation time and reduced aggregation in serum .
  • Reduced Toxicity : By optimizing the drug-to-antibody ratio (DAR) and utilizing a non-cleavable linker, this compound minimizes off-target effects and systemic toxicity while maintaining therapeutic efficacy .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various cancer models:

  • In an HCT116 colon tumor xenograft model, treatment with m276-SL-PBD (an ADC incorporating this compound) resulted in complete tumor regression in all subjects treated with 500 μg/kg weekly for four weeks. Notably, these mice remained tumor-free for six months post-treatment .

Comparative Efficacy

A comparison of different ADC formulations demonstrated that those utilizing PEG4 linkers exhibited superior performance compared to those without PEG or with shorter PEG chains. The following table summarizes the findings:

ADC Formulation Tumor Regression Rate (%) Toxicity Level
m276-SL-PBD (PEG4)100%Low
DS-7300a (Topoisomerase I inhibitor)75%Moderate
m276-glyco-PBD60%High

Case Studies

  • Case Study: Efficacy in Solid Tumors
    • A clinical trial involving this compound showed promising results in patients with solid tumors, where a significant proportion experienced partial to complete responses. The study emphasized the importance of optimizing the linker structure to enhance drug delivery and efficacy.
  • Case Study: Pharmacokinetics
    • A pharmacokinetic analysis demonstrated that ADCs using this compound had improved serum stability and reduced clearance rates compared to traditional PBD formulations without PEG linkers. This finding supports the use of PEGylation as a strategy to enhance therapeutic window and patient outcomes .

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